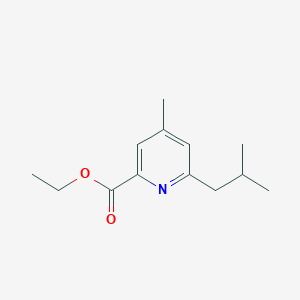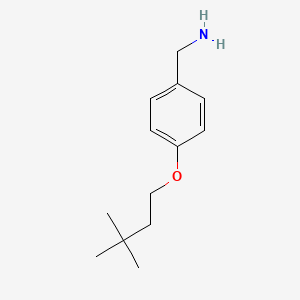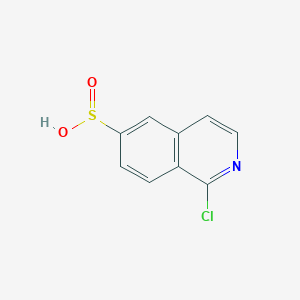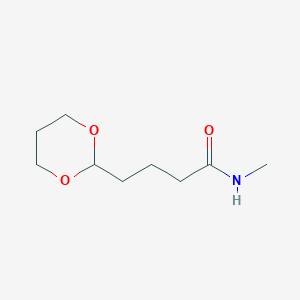
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine carboxylic acid esters. This compound is characterized by its pyridine ring substituted with an isobutyl group at the 6-position, a methyl group at the 4-position, and an ethyl ester group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester typically involves the esterification of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-Isobutyl-4-methyl-pyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group.
4-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group at the 6-position.
6-Isobutyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the methyl group at the 4-position.
Uniqueness
The presence of both the isobutyl and methyl groups in 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester imparts unique chemical and physical properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, thereby enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 4-methyl-6-(2-methylpropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)12-8-10(4)7-11(14-12)6-9(2)3/h7-9H,5-6H2,1-4H3 |
Clave InChI |
KXYRYYJNONAJIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=N1)CC(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)

![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)





